spiro[2.4]heptane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.4]heptane-5-carboxylic acid is a bicyclic organic compound characterized by a unique spirocyclic structure, where a cyclopropyl ring and a cyclopentyl ring share a single carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]heptane-5-carboxylic acid typically involves the alkylation of malonic esters with the tetrabromide of pentaerythritol, followed by cyclization reactions . This method is modeled after the work on spiropentane and involves the following steps:
Alkylation: Malonic esters are alkylated using the tetrabromide of pentaerythritol.
Cyclization: The alkylated product undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Spiro[2.4]heptane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of spiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or enzyme inhibition activities .
Vergleich Mit ähnlichen Verbindungen
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.5]octane: Contains a cyclopropyl ring and a cyclohexyl ring sharing one carbon.
Comparison: Spiro[2.4]heptane-5-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and physical properties.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of spiro[2.4]heptane-5-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Chloroacetic acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sodium azide", "Sodium hydride", "Carbon dioxide" ], "Reaction": [ "Step 1: Reduction of cyclohexanone to cyclohexanol using sodium borohydride in methanol", "Step 2: Bromination of cyclohexanol to form 1-bromo-cyclohexane using bromine in the presence of sodium hydroxide", "Step 3: Reaction of 1-bromo-cyclohexane with sodium azide in the presence of sodium hydride to form azido-cyclohexane", "Step 4: Conversion of azido-cyclohexane to cyclohexylamine using hydrogenation with palladium on carbon catalyst", "Step 5: Diazotization of cyclohexylamine with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 6: Coupling of diazonium salt with chloroacetic acid to form spiro[2.4]heptane-5-carboxylic acid", "Step 7: Neutralization of spiro[2.4]heptane-5-carboxylic acid with sodium carbonate and purification by recrystallization", "Step 8: Decarboxylation of spiro[2.4]heptane-5-carboxylic acid to form spiro[2.4]heptane using sulfuric acid and carbon dioxide" ] } | |
CAS-Nummer |
109532-61-8 |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
spiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-1-2-8(5-6)3-4-8/h6H,1-5H2,(H,9,10) |
InChI-Schlüssel |
IIPOHIIXHDZIAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)CC1C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.